Vardenafil Impurity 2

Description

Significance of Impurity Control in Pharmaceutical Science

The stringent control of impurities in pharmaceutical products is a fundamental requirement to ensure their quality, safety, and effectiveness. gmpinsiders.commoravek.com The presence of impurities, even in small amounts, can have a significant impact on the drug product. They can reduce the potency of the drug, lead to adverse reactions, exhibit toxic effects, and decrease the shelf life of the product. gmpinsiders.com In some instances, impurities can be mutagenic, teratogenic, or carcinogenic, presenting a serious risk to human health. ajptr.com

Regulatory bodies worldwide, including the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), have established comprehensive guidelines for the control of impurities. ajptr.comjuniperpublishers.com These guidelines mandate the identification, quantification, and control of impurities to ensure that pharmaceutical products are safe for consumption. juniperpublishers.comjpionline.org Adherence to these regulatory standards is not only a legal requirement but also a crucial aspect of good manufacturing practices (GMP) that safeguards public health. gmpinsiders.com

Classification of Pharmaceutical Impurities: An Academic Perspective

From an academic standpoint, pharmaceutical impurities are broadly categorized into three main classes based on their chemical nature and origin: organic impurities, inorganic impurities, and residual solvents. moravek.commoravek.com This classification provides a systematic framework for the identification, evaluation, and control of impurities in drug substances and products.

Organic Impurities

Organic impurities are often related to the drug substance and can emerge during the manufacturing process, purification, or storage. gmpinsiders.commoravek.com These impurities can include:

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic process can remain in the final product. ajptr.commoravek.commoravek.com

By-products: These are unintended compounds formed during the synthesis of the active pharmaceutical ingredient (API). moravek.commoravek.com

Degradation Products: These impurities result from the chemical breakdown of the drug substance over time due to factors like light, heat, or humidity. ajptr.commoravek.compharmainfo.in

Reagents, Ligands, and Catalysts: These substances are used in the synthesis process and may not be completely removed from the final product. moravek.commoravek.com

The structural diversity of organic impurities is vast, and their potential to be pharmacologically active or toxic necessitates close scrutiny. moravek.com

Inorganic Impurities

Inorganic impurities are substances that are not carbon-based and typically originate from the manufacturing process. moravek.commoravek.com They are generally known and can be identified through established analytical methods. simsonpharma.com Sources of inorganic impurities include:

Reagents and Catalysts: Inorganic chemicals used in the synthesis of the API. moravek.commoravek.comaurigaresearch.com

Heavy Metals: These can be introduced from reactors and other equipment used during manufacturing, especially during processes involving acids. ajptr.comaurigaresearch.comsimsonpharma.com

Inorganic Salts: These can be present as by-products of the manufacturing process. moravek.commoravek.com

Filter Aids and Charcoals: Materials used to purify the drug substance. moravek.comaurigaresearch.com

The control of inorganic impurities is crucial as they can be toxic and affect the stability of the drug product. simsonpharma.com

Evolution of Impurity Profiling Methodologies in Drug Development

The field of impurity profiling, which involves the detection, identification, and quantification of impurities, has undergone significant evolution. pharmtech.compharmainfo.in Historically, simple analytical techniques were used, but the demand for higher purity and more stringent safety standards has driven the development of more sophisticated methodologies. ijprajournal.com

The advent of modern analytical techniques has revolutionized the way impurities are analyzed. arastirmax.com High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used and versatile method for impurity profiling. chemass.si For more complex analyses and the identification of unknown impurities, hyphenated techniques are employed. arastirmax.comnih.gov These powerful methods combine the separation capabilities of chromatography with the detection and structural elucidation power of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govbiomedres.us

The most commonly utilized hyphenated techniques in impurity profiling include:

Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) nih.gov

These advanced techniques have significantly enhanced the ability to detect and characterize impurities at very low levels, contributing to the development of safer and more effective medicines. biomedres.us The continuous advancement in analytical instrumentation is a key factor in meeting the ever-increasing regulatory requirements for impurity control. biomedres.us

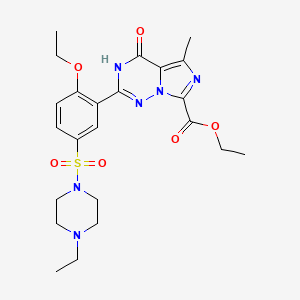

Structure

3D Structure

Properties

Molecular Formula |

C23H30N6O6S |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

ethyl 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-4-oxo-3H-imidazo[5,1-f][1,2,4]triazine-7-carboxylate |

InChI |

InChI=1S/C23H30N6O6S/c1-5-27-10-12-28(13-11-27)36(32,33)16-8-9-18(34-6-2)17(14-16)20-25-22(30)19-15(4)24-21(29(19)26-20)23(31)35-7-3/h8-9,14H,5-7,10-13H2,1-4H3,(H,25,26,30) |

InChI Key |

SSOBBNZPZLDWOH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=C(N=C4C(=O)OCC)C)C(=O)N3 |

Origin of Product |

United States |

Sources and Formation Mechanisms of Vardenafil Impurities, with Focus on Vardenafil Impurity 2

Process-Related Impurities in Vardenafil (B611638) Synthesis

The synthesis of vardenafil is a multi-step chemical process that can inadvertently generate impurities. chemicalbook.comresearchgate.net These impurities can originate from by-products of side reactions, residual starting materials or intermediates, and traces of reagents, ligands, or catalysts. unr.edu.ar The manufacturing process of vardenafil typically involves the chlorosulfonation of an imidazotriazinone intermediate, followed by amidation with N-ethylpiperazine. google.com Controlling reaction conditions, such as temperature, is crucial to minimize the formation of side products. quickcompany.in

Side reactions are a common source of impurities in multi-step organic syntheses. In the bulk synthesis of vardenafil hydrochloride trihydrate, several related substances have been identified as by-products. tandfonline.comresearchgate.net These can include compounds such as vardenafil dimer, vardenafil N-oxide, and others. tandfonline.comresearchgate.net The formation of these by-products often occurs concurrently with the main reaction, and their presence in the final API must be carefully controlled. For instance, the use of a mild alkalizing agent like anhydrous sodium carbonate can help prevent the degradation of key intermediates, thereby reducing the formation of certain impurities. google.com

During the synthesis of a pharmaceutical substance, it is possible for starting materials and intermediate compounds to not react completely. unr.edu.arresearchgate.net These unreacted molecules can persist through the purification process and appear as impurities in the final product. In the synthesis of vardenafil, key intermediates include 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] scirp.orgnih.govresearchgate.nettriazin-4-one and its subsequent sulfochloride derivative, 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] scirp.orgnih.govresearchgate.nettriazin-2-yl)benzene-sulfonic acid chloride. google.com The presence of these or other precursors in the final API are potential process-related impurities.

Chemicals used to facilitate the reaction, such as reagents, ligands, and catalysts, can also be sources of impurities. unr.edu.ar These substances, or by-products derived from them, may be carried over into the final API. The vardenafil synthesis employs reagents like chlorosulfonic acid and N-ethylpiperazine. chemicalbook.comgoogle.com Contaminants within these reagents, for example, the presence of piperazine (B1678402) in the N-ethylpiperazine starting material, could lead to the formation of analogous impurities. rjpbcs.com

Vardenafil Impurity 2 is a process-related impurity that is structurally very similar to the main vardenafil compound. Its formation is not a result of degradation but is intrinsically linked to the synthesis pathway.

The key structural difference between vardenafil and this compound lies in the substituent at the 7-position of the imidazo[5,1-f] scirp.orgnih.govresearchgate.nettriazine ring system. Vardenafil contains a propyl group at this position, whereas this compound has an ethyl carboxylate group. This structural variance strongly indicates that this compound is formed from a different starting material or an impurity in a key intermediate.

The most plausible mechanism for its formation is the use of an imidazo[5,1-f] scirp.orgnih.govresearchgate.nettriazin-4-one intermediate that possesses a 7-ethoxycarbonyl group instead of the standard 7-propyl group. This alternative starting material would then proceed through the same subsequent reaction steps as the standard intermediate—chlorosulfonation followed by amidation with N-ethylpiperazine—to yield this compound as the final product.

| Attribute | Information |

|---|---|

| Impurity Name | This compound |

| CAS Number | 1417529-69-1 chemwhat.comsimsonpharma.comveeprho.com |

| Chemical Name | ethyl 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f] scirp.orgnih.govresearchgate.nettriazine-7-carboxylate simsonpharma.com |

| Molecular Formula | C23H30N6O6S simsonpharma.com |

| Classification | Process-Related Impurity |

Degradation Products of Vardenafil and Their Relationship to Impurity Formation

Degradation products are impurities that form when the drug substance chemically breaks down under the influence of factors such as heat, light, oxidation, or hydrolysis. scirp.orgresearchgate.net Forced degradation studies are performed on vardenafil to identify likely degradation products and establish its stability profile. scirp.orgmagtechjournal.com These studies have shown that vardenafil is susceptible to degradation under various stress conditions, including peroxide, acid, and base hydrolysis, as well as thermal and photolytic stress. scirp.orgresearchgate.netresearchgate.net

Hydrolysis is a key degradation pathway for many pharmaceuticals. Studies on vardenafil have shown it undergoes some degradation under acidic and basic hydrolytic conditions. scirp.org For instance, minor degradation was observed when vardenafil was subjected to 1N sodium hydroxide (B78521) at elevated temperatures. scirp.org A proposed degradation pathway for vardenafil under basic or neutral conditions suggests a potential cleavage of the sulfonamide bond. researchgate.net

| Impurity Source Category | Description and Examples |

|---|---|

| Process-Related Impurities | Formed during the synthesis of the API. |

| By-products from Side Reactions | Unintended products from parallel reactions (e.g., Vardenafil Dimer, Vardenafil N-Oxide). tandfonline.com |

| Unreacted Starting Materials/Intermediates | Residual precursors from the synthesis (e.g., imidazotriazinone intermediates). unr.edu.argoogle.com |

| Reagents, Ligands, and Catalysts | Chemicals used in the synthesis process that are carried over (e.g., chlorosulfonic acid). unr.edu.argoogle.com |

| Degradation Products | Formed from the chemical breakdown of the API during storage or from stress conditions. |

| Hydrolytic Degradation | Breakdown due to reaction with water, often under acidic or basic conditions. scirp.org |

| Oxidative Degradation | Degradation due to reaction with oxygen or peroxides. scirp.org |

| Photolytic/Thermal Degradation | Breakdown caused by exposure to light or heat. magtechjournal.com |

Oxidative Degradation Mechanisms

Forced degradation studies are essential for identifying potential degradation products that may form under storage or administration. The oxidative stability of vardenafil has been explored using various oxidizing agents, with hydrogen peroxide being a common choice.

Research indicates that vardenafil is susceptible to oxidative degradation. In a study where vardenafil was exposed to 3% hydrogen peroxide at room temperature for 48 hours, it underwent gradual and prominent degradation. scirp.org This resulted in the formation of a major degradation product, accounting for 7.2% of the mixture, which was observed at a retention time of 4.2 minutes using ultra-performance liquid chromatography (UPLC). scirp.org Another study using 3% H2O2 also confirmed that vardenafil degrades, leading to the formation of impurities at relative retention times (RRT) of 0.38 and 0.76, which were characterized as the N-Oxide impurity. ijpsr.com The N-oxide is a known human metabolite of vardenafil and its presence as a degradant is often monitored with specific limits. tga.gov.auhpra.ie

However, there are conflicting reports, with some research suggesting that vardenafil is stable under oxidative conditions. researchgate.net Stability testing under various stress conditions, including oxidative stress, is a standard part of confirming the re-test period and storage conditions for the drug substance. europa.eu

| Stress Condition | Duration | Observation | Identified Degradation Products | Reference |

|---|---|---|---|---|

| 3% Hydrogen Peroxide | 48 hours | Prominent degradation observed. | Major degradant (7.2%) at 4.2 min retention time. | scirp.org |

| 3% Hydrogen Peroxide | Up to 4 days | Formation of unknown impurities. | N-Oxide impurity (at RRT 0.38 and 0.76). | ijpsr.com |

| Oxidative Stress | Not Specified | Vardenafil is stable. | No degradation products reported. | researchgate.net |

Photolytic Degradation Processes

The photostability of a drug is its ability to withstand exposure to light without undergoing chemical change. Studies have shown that vardenafil is susceptible to degradation upon exposure to both visible and ultraviolet (UV) light. researchgate.netresearchgate.net

In a forced degradation study, vardenafil was exposed to visible light (1.2 million lux hours) and UV light (200 watts per square meter). researchgate.net This exposure led to a significant decrease in the purity of vardenafil hydrochloride, which dropped to 84.07% in visible light and 81.6% under UV light. researchgate.net Several degradation products were formed under these conditions.

Key Findings from Photolytic Degradation Studies:

Visible Light Exposure: Impurities were identified at relative retention times (RRT) of 0.26%, 0.33%, and 0.87%. researchgate.net

UV Light Exposure: Impurities were identified at RRTs of 0.33% and 0.87%. researchgate.net

Sunlight Exposure: Research using simulated sunlight on dilute aqueous solutions of vardenafil also confirmed its degradation. The presence of naturally occurring substances like Suwanee River humic acid (SRHA) and fulvic acid (SRFA) was found to accelerate this degradation. nih.gov One study identified a persistent phototransformation product, VRD-392, though its structure differs from other known impurities. nih.govresearchgate.net

| Stress Condition | Observation | Identified Degradation Products (by RRT) | Reference |

|---|---|---|---|

| Visible Light (1.2 million lux hours) | Purity decreased to 84.07%. | 0.26%, 0.33%, 0.87% | researchgate.net |

| UV Light (200 watt/m²) | Purity decreased to 81.6%. | 0.33%, 0.87% | researchgate.net |

| Simulated Sunlight | Degradation enhanced by humic/fulvic acids. | Persistent product VRD-392 identified. | nih.gov |

Thermal Degradation Studies

Thermal stability is crucial for determining appropriate storage and handling conditions for pharmaceutical products. Vardenafil has been shown to be prone to degradation at elevated temperatures. researchgate.net

Forced degradation studies conducted at 105°C for eight days revealed the formation of several thermal degradants. researchgate.net The impurities were identified by their relative retention times (RRT) in chromatographic analysis.

Key Findings from Thermal Degradation Studies:

At 105°C, impurities were identified at RRTs of 0.19, 0.20, 0.32, 0.33, and 0.93. researchgate.net

Thermoanalytical techniques, such as Differential Thermal Analysis (DTA), have been used to investigate the thermal decomposition pattern of vardenafil hydrochloride. nih.gov The DTA curve showed an initial endothermic peak around 108.50°C, attributed to the loss of the HCl molecule, followed by a sharp peak at 218.38°C corresponding to its melting point. nih.gov Further decomposition occurred at higher temperatures of 295.20°C, 406.48°C, and 577.8°C, indicating the breakdown of the molecular structure. nih.gov

| Stress Condition | Duration | Identified Degradation Products (by RRT) | Reference |

|---|---|---|---|

| 105°C | 8 days | 0.19%, 0.20%, 0.32%, 0.33%, 0.93% | researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification of Vardenafil Impurity 2

Chromatographic Techniques for Impurity Separation and Detection

A variety of chromatographic techniques are employed to ensure the comprehensive separation and sensitive detection of Vardenafil (B611638) and its related substances. These methods offer different selectivities and efficiencies, making them suitable for various stages of drug development and quality control.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of pharmaceutical impurities due to its robustness, versatility, and high resolving power. phenomenex.com Stability-indicating reversed-phase HPLC (RP-HPLC) methods are particularly prevalent for the analysis of Vardenafil and its impurities. These methods are developed to separate the active pharmaceutical ingredient from all potential degradation products and process-related impurities.

A typical RP-HPLC method for Vardenafil impurity profiling utilizes a C18 column with a gradient elution program. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). magtechjournal.com Detection is commonly performed using a UV detector at a wavelength where both Vardenafil and its impurities exhibit significant absorbance, often around 245 nm. magtechjournal.com

Table 1: Illustrative HPLC Parameters for Vardenafil Impurity Analysis

| Parameter | Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetate buffer with water/acetonitrile (90:10) |

| Mobile Phase B | Acetate buffer with water/acetonitrile (10:90) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Column Temperature | 40 °C |

This table represents a typical set of parameters and may vary based on the specific impurity profile and analytical requirements.

Research findings have demonstrated the successful separation of Vardenafil from its known impurities, designated as impurities A, B, C, D, and E, using such HPLC methods. magtechjournal.com The methods are validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For impurity profiling of Vardenafil, UPLC provides a more sensitive and efficient approach.

A validated stability-indicating UPLC method for Vardenafil and its impurities has been developed, demonstrating effective separation on a C18 stationary phase. nih.govnih.gov The method typically employs a gradient elution with a mobile phase consisting of a buffer and an organic solvent, delivered at a lower flow rate compared to HPLC, which is characteristic of UPLC systems. Detection is often carried out at 210 nm. nih.govnih.gov Such methods have shown the capability to resolve Vardenafil from its potential impurities with high resolution (Rs > 2.0). nih.govnih.gov

Table 2: Example of UPLC Conditions for Vardenafil Impurity Profiling

| Parameter | Conditions |

|---|---|

| Column | C18 (e.g., ACQUITY UPLC BEH C18, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

| Column Temperature | 25 °C |

These parameters are illustrative and highlight the typical conditions used in UPLC for enhanced separation and speed.

The enhanced sensitivity of UPLC allows for the detection and quantification of impurities at very low levels, which is critical for meeting stringent regulatory requirements.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. While Vardenafil and its impurities are relatively large and polar molecules, GC analysis is possible, often requiring derivatization to increase their volatility. When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities based on the mass fragmentation patterns of the analytes.

A GC-MS method has been developed for the identification of sildenafil, tadalafil, and vardenafil. nih.gov This method utilizes a short capillary column to achieve rapid separation. nih.gov The identification is confirmed by the detection of the molecular ions and characteristic fragment ions for each compound. nih.gov While this method focuses on the parent drugs, its application could be extended to the analysis of certain volatile impurities or degradation products of Vardenafil. However, for comprehensive impurity profiling of non-volatile impurities like Vardenafil Impurity 2, liquid chromatography techniques are generally preferred.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to liquid chromatography for pharmaceutical analysis. It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier. SFC offers advantages such as faster separations, reduced solvent consumption, and unique selectivity compared to HPLC.

In the context of impurity profiling, SFC can provide orthogonal separation to reversed-phase HPLC, meaning it can separate impurities that may co-elute in an HPLC method. This complementarity is highly valuable for ensuring a complete impurity profile. Method development in SFC for impurity analysis involves optimizing parameters such as the stationary phase, modifier composition, back-pressure, and temperature. While specific applications of SFC for the direct analysis of this compound are not widely published, the technique's utility for pharmaceutical impurity profiling is well-established.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative and semi-quantitative analysis of pharmaceutical impurities. These techniques are simple, cost-effective, and allow for the simultaneous analysis of multiple samples.

In the analysis of Vardenafil, TLC has been used to assess the Rf value of the compound and its analogues. nih.gov HPTLC, with its higher resolution and sensitivity, can be employed for the identification and quantification of impurities. A typical HPTLC method involves spotting the sample on a pre-coated plate, developing the plate in a suitable mobile phase, and then visualizing the separated spots under UV light or after derivatization. The Rf values of the spots are used for identification. While specific HPTLC methods for this compound are not detailed in the literature, the technique is a viable option for a rapid screening of impurities.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers high efficiency, short analysis times, and requires minimal sample and reagent volumes. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied to the analysis of pharmaceutical impurities. nih.govresearchgate.netgoogleapis.com

CE is particularly well-suited for the analysis of charged molecules and can provide a different separation mechanism compared to HPLC, making it a useful complementary technique. researchgate.net While the application of CE for the specific analysis of this compound is not extensively documented, the technique has been successfully used for the impurity profiling of various drugs and is a powerful tool for resolving closely related compounds. nih.govgoogleapis.com

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification

The precise characterization and quantification of pharmaceutical impurities are critical for ensuring drug safety and efficacy. For this compound, a substance identified chemically as Imidazo[5,1-f] nih.govnih.govresearchgate.nettriazine-7-carboxylic acid, 2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-1,4-dihydro-5-methyl-4-oxo-, ethyl ester, a suite of advanced analytical methodologies is employed. synzeal.com These techniques, particularly hyphenated methods that couple separation with spectroscopic detection, provide the sensitivity and specificity required for detecting, identifying, and quantifying impurities, even at trace levels. ijfmr.combiomedres.usijsdr.org

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for impurity profiling in the pharmaceutical industry due to its high sensitivity, specificity, and ability to provide structural information. ijsdr.orgresearchgate.net The technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the mass analysis capabilities of tandem mass spectrometry. biomedres.us For the analysis of Vardenafil and its related substances, including this compound, LC-MS/MS is the method of choice for both detection and quantification in bulk drug substances and biological matrices. amazonaws.comnih.gov

The process involves introducing a sample into the LC system, where the impurity is separated from the active pharmaceutical ingredient (API) and other related substances on a chromatographic column. The separated components then enter the mass spectrometer. In the MS, molecules are ionized, typically using Electrospray Ionization (ESI) in positive mode for Vardenafil-related compounds. nih.gov The first stage of mass analysis selects the protonated molecular ion ([M+H]⁺) of the impurity. This precursor ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass spectrometry, creating a unique fragmentation pattern that serves as a fingerprint for structural confirmation. hpst.cz

Several validated LC-MS/MS methods have been developed for Vardenafil, which are directly applicable to its impurities. nih.govresearchgate.net These methods demonstrate excellent linearity and low limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Typical LC-MS/MS Parameters for Vardenafil and Impurity Analysis

| Parameter | Description | Example Values/Settings | Source(s) |

| Chromatography | UPLC / HPLC | Agilent Zorbax Eclipse Plus, ACQUITY UPLC-BEH C18 | nih.govnih.gov |

| Column Type | Reversed-Phase C18 | 2.1 x 50 mm, 1.7 µm or 1.8 µm particle size | nih.govnih.gov |

| Mobile Phase | Gradient elution with acidified water and an organic solvent. | A: 0.1% Formic Acid in WaterB: Acetonitrile | nih.govnih.gov |

| Flow Rate | Rate at which the mobile phase passes through the column. | 0.2 - 0.5 mL/min | nih.govnih.gov |

| Ionization Mode | Method for generating ions for MS analysis. | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Mass Transitions | Precursor ion → Product ion (m/z) for quantification (quantifier) and confirmation (qualifier). | Vardenafil: m/z 489 → 151 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Impurity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. ijfmr.comajrconline.org While other methods can suggest a structure, NMR provides unambiguous confirmation by mapping the carbon-hydrogen framework of the molecule. For this compound, techniques such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HMQC, HMBC) are crucial for verifying its precise chemical structure. mdpi.com

Although a specific, published NMR spectrum for this compound is not available, the principles of its characterization can be inferred from studies on Vardenafil and its analogues. mdpi.com ¹H NMR would provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR would identify all unique carbon atoms in the molecule. The molecular structure of this compound contains distinct features—such as the ethyl ester group, the ethylpiperazinyl moiety, and the aromatic protons—that would produce characteristic signals in the NMR spectra, allowing for its unequivocal identification and differentiation from Vardenafil and other related impurities. synzeal.com

Table 2: Conceptual NMR Data for Structural Confirmation of this compound

| NMR Technique | Purpose in Structural Elucidation | Expected Observations for this compound |

| ¹H NMR | Identifies proton environments and their connectivity. | Characteristic signals for aromatic protons, ethyl groups (ethoxy and ethylpiperazinyl), propyl group, and piperazine (B1678402) ring protons. |

| ¹³C NMR | Identifies all unique carbon atoms. | Distinct signals for carbonyl (C=O) carbons, aromatic carbons, and aliphatic carbons of the various alkyl chains. |

| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. | Helps in assigning the specific carbon signals to the correct molecular fragments. |

| 2D COSY | Shows proton-proton (¹H-¹H) correlations through bonds. | Confirms neighboring proton relationships, such as within the ethyl and propyl chains. |

| 2D HMBC | Shows long-range proton-carbon (¹H-¹³C) correlations. | Connects different fragments of the molecule, confirming the overall structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique in pharmaceutical analysis, primarily for the quantitative determination of substances. ajrconline.org It is most commonly employed as a detection method coupled with HPLC (HPLC-UV). phenomenex.com The principle is based on the absorption of UV or visible light by the analyte, which is proportional to its concentration, as described by the Beer-Lambert law.

This compound possesses the same core chromophore as the parent Vardenafil molecule, meaning it will absorb UV light at similar wavelengths. Studies on Vardenafil report a maximum absorbance (λmax) at approximately 214 nm, 242 nm, or 270 nm, depending on the solvent and specific chromophoric system being observed. nih.govphenomenex.comresearchgate.net For quantitative analysis of this compound, a wavelength where the compound exhibits significant absorbance would be selected for monitoring. The method's accuracy relies on the availability of a pure reference standard of the impurity to create a calibration curve. researchgate.net

Table 3: Optical Characteristics for UV-Vis Analysis of Vardenafil and Related Impurities

| Parameter | Description | Typical Value | Source(s) |

| Technique | HPLC with UV Detection | N/A | phenomenex.com |

| Wavelength (λmax) | Wavelength of maximum light absorption. | ~214 nm, 242 nm | phenomenex.comresearchgate.net |

| Application | Primary use in impurity profiling. | Quantification of impurities, Assay testing. | phenomenex.com |

| Linear Range | Concentration range where absorbance is proportional to concentration. | e.g., 0.1-2 µg/mL | researchgate.net |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. ajrconline.org When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. This "molecular fingerprint" is invaluable for identifying an unknown compound or confirming the identity of a substance by comparing its spectrum to that of a reference standard. ijfmr.com

For this compound, FTIR spectroscopy would confirm the presence of key functional groups that are also found in the parent drug. These include the carbonyl (C=O) group of the triazinone ring, the sulfonyl (S=O) group of the sulfonamide linkage, and various C-N, C-O, and aromatic C=C bonds. nih.govnih.gov The spectrum of the impurity would be very similar to that of Vardenafil, with subtle differences potentially arising from the presence of the additional ethyl ester group.

Table 4: Key FTIR Absorption Bands for this compound Characterization

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |

| N-H | Stretching | ~3420 | nih.gov |

| Aromatic C=C | Stretching | ~1600 | nih.gov |

| Carbonyl (C=O) | Stretching | ~1724 | nih.gov |

| Sulfonyl (S=O) | Stretching | ~1148 | nih.gov |

| C-N | Stretching | ~1600 | nih.gov |

| Phenyl Ring | C-C Deformation | ~649 | nih.gov |

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography–Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. biomedres.us However, its application to large, polar, and thermally labile molecules like Vardenafil and its impurities is limited. amazonaws.com Such compounds have low volatility and are not suitable for direct GC analysis because they would decompose at the high temperatures required for vaporization in the GC inlet. researchgate.net

To overcome this limitation, chemical derivatization is required. jfda-online.comresearchgate.net This process modifies the analyte's functional groups (such as N-H) to create a more volatile and thermally stable derivative that can pass through the GC column. researchgate.net Common derivatization reactions include silylation or acylation. jfda-online.com After derivatization, the sample can be analyzed by GC-MS, where the components are separated based on their boiling points and polarity and subsequently identified by their mass spectra. While feasible, the need for an extra derivatization step makes GC-MS a less direct and more complex method for this type of impurity compared to LC-MS. amazonaws.com

Table 5: Conceptual Workflow for GC-MS Analysis of this compound

| Step | Description | Key Considerations | Source(s) |

| 1. Derivatization | Chemically modify the impurity to increase volatility. | Selection of appropriate reagent (e.g., silylating agent like MSTFA). Reaction conditions must ensure complete conversion. | researchgate.netresearchgate.net |

| 2. GC Separation | Separate the derivatized impurity from other components. | Choice of a suitable capillary column and temperature program. | researchgate.net |

| 3. MS Detection | Ionize and fragment the derivative for identification. | The mass spectrum will correspond to the derivatized molecule, not the original impurity. | jfda-online.com |

| 4. Library Matching | Compare the obtained mass spectrum to a spectral library. | A reference spectrum for the derivatized impurity must be available for confident identification. | researchgate.net |

Other Advanced Spectroscopic Approaches (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopic technique that provides detailed information about a molecule's chemical structure and physical form. ajrconline.org It is complementary to FTIR spectroscopy and relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source. nih.gov Raman spectra often show sharp, well-resolved bands, providing a specific fingerprint of a molecule.

A key advantage of Raman spectroscopy in pharmaceutical analysis is its non-destructive nature and the minimal sample preparation required. It can be used to analyze samples directly through transparent packaging and is insensitive to aqueous media, making it suitable for analyzing both solid and liquid samples. For this compound, Raman spectroscopy could be used for the rapid identification of the solid-state form (e.g., polymorphs, hydrates) and for confirming its identity against a reference standard without altering the sample.

Development and Validation of Stability-Indicating Methods for Vardenafil Impurities

The development of stability-indicating analytical methods is a critical aspect of pharmaceutical quality control. Such methods are designed to quantify the drug substance while also resolving it from any process-related impurities and degradation products that may form during manufacturing, storage, or stability testing. magtechjournal.comhakon-art.com For Vardenafil, various studies have focused on creating and validating methods, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), that are specific, accurate, precise, and robust for the determination of its impurities, including this compound. ijpsr.comresearchgate.netscirp.org

Method Specificity and Selectivity for this compound

Method specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. magtechjournal.com In the context of this compound, analytical methods have demonstrated high specificity and selectivity through successful chromatographic separation from the main Vardenafil peak and other potential impurities. researchgate.netscirp.org

Forced degradation studies are a cornerstone of establishing method specificity. hakon-art.comresearchgate.net Vardenafil is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. magtechjournal.comhakon-art.comresearchgate.net The analytical method must be able to separate this compound from all compounds generated under these stress conditions. magtechjournal.com Studies confirm that developed HPLC and UPLC methods effectively separate degradation products, with no interference observed at the retention time of the Vardenafil peak or its known impurities. magtechjournal.comhakon-art.com

The selectivity is often quantified by the resolution factor (Rs) between adjacent peaks. In validated methods, the resolution between Vardenafil and its potential impurities, including Impurity 2, was consistently found to be greater than 2.0, and in some cases greater than 3.0, indicating excellent separation. researchgate.netscirp.orgresearchgate.net Furthermore, the use of a photodiode array (PDA) detector allows for peak purity analysis, which confirms that the analyte peak is spectrally homogeneous and not co-eluting with other substances. hakon-art.com

Linearity, Accuracy, and Precision Studies

Validation of an analytical method requires rigorous testing of its linearity, accuracy, and precision to ensure that the results are reliable and reproducible. ijpsr.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For Vardenafil impurities, methods are validated across a range of concentrations, typically from the Limit of Quantification (LOQ) to approximately 150% of the specified limit. scirp.org Research demonstrates an excellent linear relationship between the peak area and concentration for this compound, with correlation coefficients (r or r²) consistently greater than 0.999. researchgate.netscirp.orgresearchgate.net

Table 1: Linearity Data for Vardenafil and its Impurities

| Analyte | Concentration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Vardenafil and Impurities | LOQ to 0.4% | > 0.999 | scirp.org |

| Vardenafil | 10–35 µg/mL | 0.9997 | researchgate.net |

| Vardenafil Hydrochloride Trihydrate | 0.0025 to 6 µg/mL | 0.9998 | ijper.org |

Accuracy: Accuracy is determined by assessing the closeness of the agreement between the true value and the value found. It is often evaluated using recovery studies, where a known amount of impurity standard is spiked into a sample solution. The results for Vardenafil impurities consistently show high and reliable recovery rates, typically falling within the standard acceptance criteria of 90-110%.

Table 2: Accuracy (Recovery) Data for Vardenafil Impurities

| Analyte | Recovery Range (%) | Reference |

|---|---|---|

| Vardenafil Impurities | 99.8% - 102.5% | researchgate.netscirp.org |

| Vardenafil Impurities | 98.7% - 103.5% | scirp.org |

| Vardenafil Impurities | 93.5% - 106.2% | researchgate.net |

| Vardenafil (in rabbit plasma) | 89.3% - 105.3% (Intra-assay) | nih.gov |

| Vardenafil (in rabbit plasma) | 94% - 102% (Inter-assay) | nih.gov |

Precision: Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For this compound, the developed methods exhibit excellent precision, with the Relative Standard Deviation (%RSD) for repeated measurements being well within the accepted limit, which is often not more than 2.0%. researchgate.netscirp.org

Table 3: Precision Data for Vardenafil and its Impurities

| Precision Type | Analyte | Result (%RSD) | Reference |

|---|---|---|---|

| Intra-day & Inter-day | Vardenafil and its four impurities | < 2.0% | researchgate.netscirp.org |

| Intra-assay | Vardenafil (in rabbit plasma) | 1.17% - 9.17% | nih.gov |

| Inter-assay | Vardenafil (in rabbit plasma) | 1.31% - 5.86% | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijper.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijper.org These parameters define the sensitivity of the method. For pharmaceutical impurities, it is essential that the method's LOQ is at or below the reporting threshold. Various studies have established the LOD and LOQ for Vardenafil impurities, demonstrating the high sensitivity of the developed chromatographic methods.

Table 4: Sensitivity Data (LOD and LOQ) for Vardenafil and its Impurities

| Parameter | Value | Analyte/Method | Reference |

|---|---|---|---|

| LOD | 0.0024 to 0.0059 µg/mL | Vardenafil Impurities (LC Method) | hakon-art.com |

| LOQ | 0.088 to 0.26 µg/mL | Vardenafil Impurities (LC Method) | hakon-art.com |

| LOD | ~0.017% | Vardenafil Impurities (UPLC Method) | scirp.org |

| LOQ | ~0.053% | Vardenafil Impurities (UPLC Method) | scirp.org |

| LOD | 0.2 ng/mL | Vardenafil (LC-MS/MS) | nih.gov |

| LOQ | 0.5 ng/mL | Vardenafil (LC-MS/MS) | nih.gov |

Impurity Profiling, Reference Standards, and Quality Control Strategies for Vardenafil

Role of Reference Standards in Impurity Analysis and Quantification

Reference standards are highly purified compounds that are used as a benchmark for identity, purity, and potency in pharmaceutical analysis. In the context of impurity profiling, reference standards for specific impurities, such as Vardenafil (B611638) Impurity 2, are indispensable for accurate quantification and method validation.

The establishment of a reference standard for Vardenafil Impurity 2 begins with its synthesis or isolation. Chemical suppliers offer this compound, identified by its CAS Number 1417529-69-1 and chemical name ethyl 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f] scirp.orgijper.orgtriazine-7-carboxylate. simsonpharma.comveeprho.comchemwhat.com

Once obtained, the compound undergoes rigorous characterization to confirm its identity and purity. This characterization process typically involves a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR) is used to elucidate the chemical structure of the molecule.

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, confirming the molecular formula (C23H30N6O6S). simsonpharma.com

Chromatographic techniques like HPLC or UPLC are used to determine the purity of the reference standard. google.com

Other techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Elemental Analysis may also be employed to provide further structural confirmation and ensure the absence of significant levels of other impurities.

The characterization data for the this compound reference standard is compiled into a Certificate of Analysis, which accompanies the standard and provides all the necessary information for its use in a laboratory setting. simsonpharma.comchemwhat.com

The characterized reference standard for this compound plays a crucial role in the validation of analytical methods according to ICH guidelines. scirp.org Its applications include:

Specificity: The reference standard is used to confirm that the analytical method can distinguish this compound from the API and other related substances.

Linearity: A series of solutions of the reference standard at different concentrations are prepared to demonstrate that the method's response is proportional to the concentration of the impurity.

Accuracy: The recovery of a known amount of the this compound reference standard spiked into a sample matrix is measured to assess the accuracy of the method. Studies have shown good and consistent recoveries (99.8% - 102.5%) for Vardenafil impurities. scirp.orgresearchgate.net

Precision: The method's precision is determined by repeatedly analyzing samples containing the reference standard to assess the degree of scatter between the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The reference standard is used to determine the lowest concentration of this compound that can be reliably detected and quantified by the method. A UPLC method was capable of detecting Vardenafil impurities at a level of 0.25 µg/mL. scirp.org

In routine quality control, the reference standard is used to accurately quantify the amount of this compound present in batches of the Vardenafil drug substance, ensuring that it does not exceed the specified limits.

Process Control Strategies to Minimize this compound Formation

The formation of impurities during the synthesis of a drug substance is a major concern in pharmaceutical manufacturing. Minimizing the formation of this compound requires a thorough understanding of the Vardenafil synthesis pathway and the implementation of robust process control strategies.

This compound, with the chemical name ethyl 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f] scirp.orgijper.orgtriazine-7-carboxylate, is a process-related impurity. simsonpharma.comchemwhat.com Its structure suggests it could arise from specific side reactions or the use of impure starting materials during the synthesis of Vardenafil.

Key process control strategies to minimize its formation include:

Control of Starting Materials and Intermediates: Ensuring the high purity of starting materials and intermediates is fundamental. This involves setting stringent specifications and testing them for the presence of any potential precursors to Impurity 2.

Optimization of Reaction Conditions: The conditions of the sulfonation reaction and the subsequent reaction with piperazine (B1678402) derivatives are critical. google.com Factors such as reaction temperature, time, solvent, and the stoichiometry of reactants must be carefully controlled to favor the formation of Vardenafil and minimize the generation of by-products like Impurity 2.

Purification Procedures: Implementing effective purification steps, such as recrystallization or chromatography, at the final and intermediate stages of the synthesis is crucial for removing any formed impurities. google.com A patent describes a preparation method involving a sulfonation reaction followed by a reaction with piperazine to selectively obtain two Vardenafil impurities, which are then purified by recrystallization. google.com

In-Process Controls (IPCs): Regular monitoring of the reaction progress using techniques like HPLC can help to identify the formation of Impurity 2 in real-time, allowing for adjustments to the process parameters to prevent its accumulation.

The table below outlines potential control points in the Vardenafil synthesis to minimize Impurity 2.

| Process Stage | Potential Cause of Impurity 2 Formation | Control Strategy |

| Starting Material Procurement | Presence of related structures in starting materials. | Strict specifications and analytical testing of raw materials. |

| Sulfonation Reaction | Non-selective sulfonation or side reactions. | Optimization of temperature, catalysts, and reaction time. |

| Condensation with Piperazine | Reaction with an incorrect piperazine derivative or residual reactants. | Control of reactant stoichiometry and purity. |

| Final Purification | Inefficient removal of the impurity. | Development of robust recrystallization or chromatographic purification methods. |

Stability Studies and Their Contribution to Impurity Control

Stability studies are a critical component of drug development and quality control, designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. researchgate.net These studies are essential for determining the re-test period for the drug substance and recommended storage conditions. For Vardenafil, stability studies play a vital role in identifying and controlling degradation impurities, including potentially this compound if it can also be formed through degradation pathways.

The stability of Vardenafil and its impurities has been assessed in various studies. For example, solutions of Vardenafil and its impurities in acetonitrile (B52724) were found to be stable for at least 48 hours, which is important for ensuring the reliability of analytical testing. scirp.org Regulatory bodies like the Therapeutic Goods Administration (TGA) review stability data to set limits for degradant impurities at release and at the end of the product's shelf-life. tga.gov.au For instance, the N-oxide impurity of Vardenafil has established limits for both release and expiry. tga.gov.au

Forced degradation, or stress testing, is a key part of stability studies. It involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing. scirp.org The goal is to identify likely degradation products and establish the degradation pathways of the molecule. magtechjournal.com This information is crucial for developing and validating stability-indicating analytical methods.

The design of forced degradation studies for Vardenafil typically includes the following stress conditions as per ICH guidelines:

Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1N to 1N HCl) at room temperature and elevated temperatures. scirp.org Some studies noted that Vardenafil is relatively stable in 1N HCl even at 60°C, with only slight degradation observed. scirp.org Another study using 0.5% HCl at room temperature for 12 days showed no impurity formation. ijpsr.com

Base Hydrolysis: The drug is treated with a basic solution (e.g., 0.1N to 1N NaOH). scirp.org Vardenafil showed minor degradation in 1N NaOH at 60°C. scirp.org Similar to acid hydrolysis, a study with 0.5% NaOH for 12 days at room temperature found no new impurities. ijpsr.com

Oxidation: The drug is exposed to an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂). scirp.org This condition has been shown to cause considerable degradation of Vardenafil, leading to the formation of impurities like the N-Oxide. scirp.orgijpsr.com

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60°C or 105°C) to assess its thermal stability. scirp.orgresearchgate.net Thermal stress at 105°C for 8 days resulted in the identification of several degradation products. researchgate.net

Photostability: The drug is exposed to light, typically under conditions specified by ICH Q1B, which includes both visible and UV light exposure. scirp.org Photodegradation studies have shown that Vardenafil is prone to degrade in sunlight, leading to a decrease in purity and the formation of several impurities. researchgate.netresearchgate.net

The results from these studies help in building a comprehensive degradation profile for Vardenafil, ensuring that any potential impurities that may form during its shelf-life, including this compound, can be effectively monitored and controlled.

The following table provides a summary of findings from forced degradation studies on Vardenafil.

| Stress Condition | Conditions Applied | Observed Degradation | Key Degradation Products Identified | Reference |

| Acid Hydrolysis | 1N HCl, 60°C, 48h | Slight degradation | Minor unspecified degradation product | scirp.org |

| Base Hydrolysis | 1N NaOH, 60°C | Minor degradation | Minor unspecified degradation product | scirp.org |

| Oxidation | 3% H₂O₂, Room Temp, 4 days | Considerable degradation | N-Oxide impurity and other unknown impurities | scirp.orgijpsr.com |

| Thermal | 105°C, 8 days | Significant degradation | Multiple unknown impurities at various relative retention times (RRTs) | researchgate.net |

| Photolytic | 1.2 million lux hours (visible) & 200 watt hrs/m² (UV) | Significant degradation | Multiple unknown impurities at various RRTs | researchgate.net |

Identification of Degradation Products through Stress Conditions

Forced degradation studies on Vardenafil have been conducted under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, and photolytic and thermal stress. scirp.orgresearchgate.net These studies utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS), to separate and identify the resulting degradants. scirp.orgnih.govresearchgate.net

Hydrolytic Degradation

Vardenafil's stability in aqueous solutions is pH-dependent. Studies have shown that the drug is susceptible to degradation under both acidic and basic conditions, while it remains relatively stable in neutral solutions. researchgate.net

Acid Hydrolysis: When subjected to 0.1N hydrochloric acid (HCl), Vardenafil undergoes slight degradation. researchgate.net Another study using 0.5% HCl at room temperature for 12 days reported no impurity formation. ijpsr.com

Base Hydrolysis: In the presence of a strong base like 1N sodium hydroxide (B78521) (NaOH) at room temperature for 48 hours, no major degradation was observed. scirp.org However, applying more stressful conditions, such as refluxing at 60°C in 1N NaOH, led to minor degradation. scirp.orgresearchgate.net A separate study using 0.5% NaOH at room temperature for 12 days also found no formation of impurities. ijpsr.com

Neutral Hydrolysis: Vardenafil has demonstrated stability when exposed to water at room temperature, with no degradation observed. researchgate.netresearchgate.net

Oxidative Degradation

The response of Vardenafil to oxidative stress varies across different studies. While one study reported that the drug remained stable under oxidative conditions researchgate.net, others found that considerable degradation occurred upon exposure to hydrogen peroxide (H₂O₂). scirp.orgresearchgate.net Specifically, significant degradation was noted in a 3% H₂O₂ solution. scirp.orgijpsr.com In one such study, the primary degradation product formed under these conditions was identified as Vardenafil N-Oxide. ijpsr.com

Thermal Degradation

The stability of Vardenafil under thermal stress has yielded varied results depending on the temperature and duration of exposure. The drug was found to be stable when heated at 60°C for a period of 7 days. scirp.orgresearchgate.net However, more extreme thermal stress at 105°C for 8 days resulted in the identification of several degradation products with relative retention times (RRT) of 0.19, 0.20, 0.32, 0.33, and 0.93. researchgate.net Conversely, another comprehensive study concluded that Vardenafil was stable under thermal stress conditions. researchgate.net

Photolytic Degradation

Photostability studies are essential for determining the effects of light exposure on a drug substance. When exposed to simulated sunlight in a buffered aqueous solution (pH=7.4), Vardenafil was found to degrade, leading to the identification of phototransformation products for the first time. nih.gov One of these products, VRD-392, was observed to be particularly persistent. nih.gov Another study involving exposure to visible light (1.2 million lux hours) and UV light (200 watt-hours per square meter) also identified several degradation products. researchgate.net However, other studies have reported that Vardenafil is stable under photolytic stress and when exposed to light as per ICH Q1B guidelines. scirp.orgresearchgate.netresearchgate.net

Degradation under Humid Conditions

Stress testing has revealed that Vardenafil hydrochloride trihydrate is sensitive to humidity, particularly at elevated temperatures. google.comeuropa.eu When exposed to 80°C and 75% relative humidity, it was found that Vardenafil hydrochloride trihydrate can transform into Vardenafil base. google.com This transformation was notably exacerbated by the presence of the excipient magnesium stearate (B1226849). google.com

The following tables summarize the findings from various forced degradation studies on Vardenafil.

Table 1: Summary of Vardenafil Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Duration | Observation | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl | 48 hours | Slight degradation | scirp.orgresearchgate.net |

| 0.5% HCl, Room Temperature | 12 days | No impurity formation | ijpsr.com | |

| Base Hydrolysis | 0.1N NaOH, Room Temperature | 48 hours | No major degradation | scirp.org |

| 1N NaOH, 60°C | - | Minor degradation | scirp.orgresearchgate.net | |

| 0.5% NaOH, Room Temperature | 12 days | No impurity formation | ijpsr.com | |

| Neutral Hydrolysis | Water, Room Temperature | 48 hours | Stable | scirp.orgresearchgate.net |

| Oxidative Stress | 3% H₂O₂ | 48 hours | Considerable degradation | scirp.orgresearchgate.net |

| 3% H₂O₂, Room Temperature | 4 days | N-Oxide impurity formed | ijpsr.com | |

| Thermal Stress | 60°C | 7 days | Stable | scirp.orgresearchgate.net |

| 105°C | 8 days | Multiple degradation products formed | researchgate.net | |

| Photolytic Stress | ICH Q1B Guidelines | 7 days | Stable | scirp.orgresearchgate.net |

| Simulated Sunlight | - | Degradation observed, persistent product VRD-392 identified | nih.gov |

| Humidity Stress | 80°C, 75% RH | 64 hours | Transformation to Vardenafil base, especially with magnesium stearate | google.com |

Table 2: Identified Degradation Products in Thermal and Photolytic Studies

| Stress Condition | Impurity (by RRT*) | Level Detected | Reference |

|---|---|---|---|

| Thermal (105°C) | 0.19 | 0.02% | researchgate.net |

| 0.20 | 0.25% | researchgate.net | |

| 0.32 | 0.74% | researchgate.net | |

| 0.33 | 0.02% | researchgate.net | |

| 0.93 | 0.04% | researchgate.net | |

| Photo (Visible Light) | 0.26 | 0.01% | researchgate.net |

| 0.33 | 0.004% | researchgate.net | |

| 0.87 | 0.02% | researchgate.net | |

| Photo (UV Light) | 0.33 | 0.02% | researchgate.net |

| 0.87 | 0.01% | researchgate.net |

*RRT = Relative Retention Time

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Ammonium (B1175870) acetate |

| Ammonium formate |

| Chlorosulfonic acid |

| Crospovidone |

| Dapoxetine HCl |

| Ferric oxide red |

| Ferric oxide yellow |

| Hydrochloric acid |

| Hydrogen peroxide |

| Hypromellose |

| Macrogol 400 |

| Magnesium stearate |

| Methanol (B129727) |

| Piperazine |

| Sildenafil |

| Silica colloidal anhydrous |

| Sodium hydroxide |

| Sodium stearyl fumarate |

| Sulphuric acid |

| Tadalafil |

| Talc |

| Titanium dioxide |

| Tri ethylamine |

| Vardenafil |

| Vardenafil base |

| Vardenafil hydrochloride |

| Vardenafil hydrochloride trihydrate |

| This compound |

| Vardenafil N-Oxide |

Regulatory Science and Academic Research on Impurity Thresholds and Qualification

Academic Perspectives on Impurity Qualification and Control Limits

From an academic and industry perspective, the ICH guidelines provide a necessary, harmonized framework for impurity control. researchgate.net Research focuses on the practical application of these guidelines, including the development of risk assessment strategies to manage impurities throughout a drug's lifecycle. nih.govnih.gov The qualification of an impurity is the process of acquiring and evaluating data to establish its biological safety at a specified level. ich.org Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.org

Academic discourse often centers on creating robust control strategies. This involves a deep understanding of the synthetic process to identify potential impurities and implementing analytical methods capable of detecting and quantifying them at the required levels. nih.gov The goal is to ensure that the manufacturing process is well-controlled and consistently produces a drug substance with an impurity profile that matches the batches used in pivotal safety and clinical studies. ich.org

Assessment of Genotoxic Impurities and Their Relevance to Vardenafil (B611638) Impurity 2

A special category of impurities known as genotoxic impurities (GTIs) is of significant concern to regulatory agencies and the pharmaceutical industry. asianjpr.comresearchgate.net Genotoxic impurities are substances that have the potential to damage DNA, which can lead to mutations and potentially cancer. veeprho.com Because of this risk, GTIs are controlled to much lower limits than those specified in ICH Q3A/Q3B. sciencescholar.us

The assessment of any impurity, including Vardenafil Impurity 2, for genotoxic potential is a standard part of the drug development process. nih.gov This assessment begins with an analysis of the impurity's chemical structure.

The initial step in evaluating the genotoxic risk of an impurity is a structure-based assessment. nih.gov This process involves examining the chemical structure of the impurity for "structural alerts," which are specific functional groups or chemical motifs known to be associated with genotoxicity. sciencescholar.ustriphasepharmasolutions.com

This evaluation is often performed using computational, in silico methods known as (Quantitative) Structure-Activity Relationship, or (Q)SAR, analysis. sciencescholar.ustriphasepharmasolutions.com These software programs compare the impurity's structure against databases of compounds with known genotoxic properties. The absence of structural alerts from two complementary (Q)SAR methodologies is generally sufficient to conclude that the impurity is not a genotoxic concern, and it can be controlled according to standard ICH Q3A/Q3B limits. nihs.go.jp If a structural alert is identified, further testing, such as an Ames test, may be required to confirm or refute the genotoxic potential. nihs.go.jp

| Class | Description | Recommended Control Action |

|---|---|---|

| Class 1 | Known mutagenic carcinogens. | Control to the strictest limits or avoid if possible. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control based on toxicological threshold approaches (e.g., TTC). |

| Class 3 | Contain a structural alert for mutagenicity, but data is lacking. | Requires further data (e.g., Ames test) or control as a Class 2. |

| Class 4 | Contain a structural alert that is shared with the API or related compounds known to be non-mutagenic. | Treat as a non-mutagenic impurity (ICH Q3A/B limits). |

| Class 5 | No structural alerts for mutagenicity. | Treat as a non-mutagenic impurity (ICH Q3A/B limits). |

Classification based on the ICH M7 guideline for mutagenic impurities. veeprho.comsciencescholar.us

If an impurity is determined to be actually or potentially genotoxic, highly sensitive analytical methods are required to detect and quantify it at trace levels. sciencescholar.us The generally accepted limit for many GTIs is based on the Threshold of Toxicological Concern (TTC), which corresponds to a daily intake of 1.5 µ g/day . sciencescholar.us To meet this requirement, analytical procedures must be capable of quantifying impurities at parts-per-million (ppm) levels relative to the API. sciencescholar.usnih.gov

Developing such methods presents significant analytical challenges. The high concentration of the API can interfere with the detection of trace-level impurities. Therefore, highly selective and sensitive techniques are necessary. sciencescholar.us Common analytical methods employed for this purpose include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. It is widely used for non-volatile impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method is preferred for volatile or semi-volatile impurities. mdpi.com

The development and validation of these methods must follow the principles outlined in ICH Q2(R1) to ensure they are specific, accurate, precise, and robust for their intended purpose of controlling GTIs at the required low levels. mdpi.comijpsr.com

Future Research Directions in Vardenafil Impurity 2 Studies

Development of Novel and More Sensitive Analytical Techniques

The accurate detection and quantification of pharmaceutical impurities, which are often present at trace levels, demand highly sensitive and specific analytical methods. intertek.com Future research will focus on moving beyond traditional High-Performance Liquid Chromatography (HPLC) to more advanced and powerful analytical platforms. pharmafocusasia.comsenieer.com

Key areas for future development include:

Hyphenated Techniques: The coupling of chromatographic systems with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will continue to be a primary focus. resolvemass.ca Future advancements will likely involve higher resolution mass spectrometers for more definitive structural elucidation of unknown impurities, even at minute concentrations. labcompare.com

Two-Dimensional Liquid Chromatography (2D-HPLC): This technique enhances separation capacity and can improve the detection of low-concentration impurities by enriching the sample through solid-phase extraction before analysis. senieer.com

Advanced Spectroscopic Methods: Next-generation spectroscopic techniques, including high-resolution mass spectrometry and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, will be crucial. resolvemass.ca These methods provide detailed structural information essential for the unambiguous identification of impurities. resolvemass.carroij.com

The evolution of these techniques is geared towards achieving lower limits of detection (LOD) and quantification (LOQ), which is a critical aspect of quality control in pharmaceuticals. pharmafocusasia.com

Table 1: Comparison of Current and Future Analytical Techniques for Impurity Profiling

| Feature | Current Techniques (e.g., HPLC-UV) | Future & Emerging Techniques (e.g., UHPLC-HRMS, 2D-LC) |

|---|---|---|

| Sensitivity | Moderate; may require higher impurity concentrations for detection. senieer.com | High to very high; capable of detecting trace and ultra-trace level impurities. intertek.comlabcompare.com |

| Specificity | Good; based on retention time and UV spectra. | Excellent; provides mass-to-charge ratio and fragmentation data for definitive identification. resolvemass.ca |

| Structure Elucidation | Limited; generally requires isolation of the impurity. | Direct structural information possible from fragmentation patterns (MS/MS) and NMR. resolvemass.carroij.com |

| Analysis Time | Relatively longer run times. | Faster analysis with Ultra-High-Performance Liquid Chromatography (UHPLC) systems. labcompare.com |

| Sample Requirement | Larger sample volumes may be needed. | Smaller sample volumes required due to increased sensitivity. humanjournals.com |

In-depth Mechanistic Studies of Impurity Formation Pathways

A thorough understanding of how Vardenafil (B611638) Impurity 2 is formed is fundamental to developing effective control strategies. iajps.com Future research must delve deeply into the chemical mechanisms that lead to its generation during synthesis, formulation, and storage. researchgate.netresearchgate.net

Prospective research areas include:

Forced Degradation Studies: Comprehensive stress testing of Vardenafil under various conditions (acidic, basic, oxidative, photolytic, and thermal) is essential to identify potential degradation products and elucidate their formation pathways. researchgate.netresearchgate.net Studies have investigated the phototransformation of Vardenafil, identifying persistent products that could form in an aquatic environment, highlighting the need to understand these degradation pathways. nih.gov

Reaction Kinetics: Studying the rate of formation of Vardenafil Impurity 2 under different conditions can help in identifying critical process parameters that accelerate or inhibit its formation.

Isotope Labeling Studies: Using isotopically labeled starting materials and reagents can provide definitive evidence for the origin of atoms in the impurity molecule, thereby confirming its formation mechanism.

Identification of Intermediates: Advanced analytical techniques can be employed to detect transient intermediates formed during the synthesis or degradation process, offering a more complete picture of the reaction pathway. researchgate.net

Table 2: Potential Formation Pathways for Pharmaceutical Impurities

| Pathway Type | Description | Influencing Factors |

|---|---|---|

| Synthesis-Related | Impurities arising from the manufacturing process of the API. | Starting materials, reagents, catalysts, intermediates, and reaction conditions (temperature, pressure, pH). intertek.comnih.gov |

| Degradation-Related | Impurities formed due to the chemical breakdown of the API during storage or formulation. researchgate.net | Exposure to light, heat, humidity, oxygen, and interaction with excipients. researchgate.netnih.gov |

| Reagent-Related | Unreacted reagents or catalysts carried over into the final product. | Purity of reagents and effectiveness of purification steps. intertek.com |

| Intermediate-Related | Unreacted intermediates from the synthetic route. | Reaction completion and efficiency of downstream processing. intertek.com |

Predictive Modeling and Computational Chemistry in Impurity Profiling

Computational tools are becoming indispensable in modern pharmaceutical development for their ability to predict outcomes and reduce experimental workload. parssilico.com The application of predictive modeling and computational chemistry offers a powerful, proactive approach to understanding and controlling impurities like this compound.

Future research will likely focus on:

In Silico Degradation Prediction: AI-powered software can predict potential degradation pathways and resulting impurities based on the molecular structure of Vardenafil and various stress conditions. resolvemass.ca

Toxicology Prediction ((Q)SAR): Quantitative Structure-Activity Relationship models can be used to predict the potential toxicity, particularly mutagenicity, of impurities based on their chemical structure. nih.govosti.gov This allows for an early risk assessment without the need for extensive toxicological testing. nih.gov

Reaction Pathway Modeling: Computational chemistry can simulate reaction mechanisms to understand the energetic favorability of different impurity formation pathways, helping to identify the most likely routes.

Machine Learning for Data Analysis: AI and machine learning algorithms can analyze vast datasets from manufacturing processes to identify subtle correlations between process parameters and impurity levels, leading to more robust control strategies. researchgate.net

Table 3: Applications of Computational Tools in Impurity Profiling

| Computational Tool/Approach | Application in Impurity Studies | Benefit |

|---|---|---|

| (Q)SAR Models | Predicts mutagenicity and other toxicological endpoints of known and potential impurities. nih.govosti.gov | Early identification of potentially harmful impurities, guiding control strategies. |

| Degradation Pathway Prediction Software | Simulates the degradation of the API under various stress conditions to predict likely impurities. resolvemass.ca | Proactively identifies potential degradants, informing stability study design. |

| Molecular Modeling | Simulates reaction mechanisms to determine the most probable pathways for impurity formation. | Provides mechanistic insights to guide process optimization and minimize impurity generation. |

Green Analytical Chemistry Approaches for Impurity Analysis

The pharmaceutical industry is increasingly adopting Green Analytical Chemistry (GAC) to minimize the environmental impact of its quality control processes. nrigroupindia.comresearchgate.net Future research on the analysis of this compound will incorporate GAC principles to develop more sustainable methods. humanjournals.comekb.eg

Key directions for GAC implementation include:

Green Solvents: Replacing hazardous organic solvents like acetonitrile (B52724) and methanol (B129727) with more environmentally benign alternatives such as water, ethanol, or supercritical carbon dioxide. mdpi.commdpi.com

Miniaturization: Reducing the scale of analytical procedures decreases the consumption of solvents, reagents, and samples, thereby minimizing waste generation. humanjournals.com

Energy Efficiency: Developing analytical methods that consume less energy, for example, by using modern UHPLC instruments that have shorter run times. labcompare.com

Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the primary mobile phase, significantly reducing the use of organic solvents and making it a greener alternative to traditional HPLC. humanjournals.commdpi.com

Table 4: Comparison of Traditional vs. Green Analytical Methods

| Parameter | Traditional Method (e.g., HPLC) | Green Analytical Method (e.g., SFC) |

|---|---|---|

| Solvent Consumption | High, often uses large volumes of organic solvents like acetonitrile. ekb.eg | Significantly lower, primarily uses compressed CO2 with small amounts of co-solvents. humanjournals.commdpi.com |

| Waste Generation | Generates significant hazardous liquid waste. ekb.eg | Produces much less hazardous waste. humanjournals.com |

| Energy Consumption | Moderate to high, depending on the instrument and run time. | Generally lower due to faster analysis times and simpler solvent handling. nrigroupindia.com |

| Environmental & Safety Hazard | Higher, due to the toxicity and flammability of organic solvents. | Lower, as CO2 is non-toxic and non-flammable. mdpi.com |

Role of Quality by Design (QbD) in Impurity Control